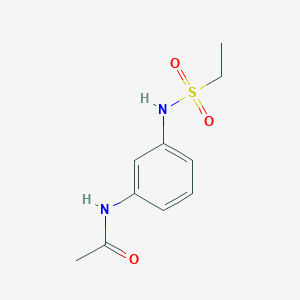

N-(3-ethanesulfonamidophenyl)acetamide

説明

N-(3-ethanesulfonamidophenyl)acetamide is a synthetic acetamide derivative characterized by a phenyl ring substituted with an ethanesulfonamide group at the 3-position and an acetamide group at the para position. Its molecular formula is C₁₀H₁₄N₂O₃S, with a molecular weight of 242.29 g/mol. The compound combines the structural features of sulfonamides (known for antimicrobial properties) and acetamides (associated with analgesic and anti-inflammatory activities).

特性

IUPAC Name |

N-[3-(ethylsulfonylamino)phenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c1-3-16(14,15)12-10-6-4-5-9(7-10)11-8(2)13/h4-7,12H,3H2,1-2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPIWJPQPCIMONK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethanesulfonamidophenyl)acetamide typically involves the reaction of 3-aminophenylacetamide with ethanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

- Dissolve 3-aminophenylacetamide in a suitable solvent like dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add ethanesulfonyl chloride to the reaction mixture while maintaining the temperature at around 0-5°C.

- Stir the reaction mixture for several hours at room temperature.

- Isolate the product by filtration and purify it using recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of N-(3-ethanesulfonamidophenyl)acetamide can be scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency .

化学反応の分析

Types of Reactions

N-(3-ethanesulfonamidophenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to convert the sulfonamide group to a sulfinamide group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfinamide derivatives.

Substitution: Nitro or halogenated derivatives of the aromatic ring.

科学的研究の応用

N-(3-ethanesulfonamidophenyl)acetamide has several applications in scientific research, including:

作用機序

The mechanism of action of N-(3-ethanesulfonamidophenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation . By inhibiting DHFR, the compound can effectively halt the growth of rapidly dividing cells, making it a potential candidate for anticancer therapy .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares N-(3-ethanesulfonamidophenyl)acetamide with structurally related acetamides and sulfonamides, highlighting substituent effects on biological activity and physicochemical properties:

Key Comparative Insights

Antimicrobial Activity :

Sulfonamide-containing acetamides like N-(2,5-dichlorophenyl)sulfonylacetamide exhibit strong activity against gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) due to sulfonamide's interference with folate synthesis . The ethanesulfonamide group in the target compound may offer similar mechanisms but with reduced steric hindrance compared to bulkier substituents (e.g., benzo[d]thiazole derivatives in ).- Analgesic Potential: Paracetamol (N-(4-hydroxyphenyl)acetamide) is a benchmark analgesic.

Metabolism and Toxicity :

Sulfonamides are prone to metabolic deacetylation (e.g., N-(1-hydroxy-2-fluorenyl)acetamide in ), which could influence the bioavailability of the target compound. Chlorinated analogs (e.g., N-(2,5-dichlorophenyl)sulfonylacetamide ) may exhibit higher cytotoxicity due to electrophilic metabolites .Synthetic Accessibility :

The target compound can be synthesized via acetylation of 3-ethanesulfonamidoaniline, a route analogous to N-(3-nitrophenyl)acetamide (acetylation of nitroaniline precursors) . However, sulfonamide formation requires additional steps, such as sulfonation of aniline derivatives, which may lower yields compared to simpler acetamides .

Substituent Effects on Physicochemical Properties

| Substituent Type | Example Compound | Solubility (Water) | LogP | Bioavailability Implications |

|---|---|---|---|---|

| Ethanesulfonamide | Target compound | Moderate | ~1.2 | Balanced solubility/membrane permeation |

| Nitro group | N-(3-nitrophenyl)acetamide | Low | ~2.1 | Reduced solubility, increased lipophilicity |

| Chlorine | N-(2,5-dichlorophenyl)acetamide | Low | ~3.0 | High lipophilicity, potential toxicity |

| Hydroxyl group | Paracetamol | High | ~0.5 | Enhanced solubility, rapid excretion |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。